molecular formula C10H16O4 B3029865 Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate CAS No. 81053-18-1

Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate

Cat. No.: B3029865
CAS No.: 81053-18-1
M. Wt: 200.23
InChI Key: TXSPYNSGSUBIQZ-UHFFFAOYSA-N
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Description

Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate is an organic compound with the molecular formula C10H16O4. It is a derivative of cyclohexanone and is characterized by the presence of an ethyl ester group and a hydroxy group on the cyclohexane ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate can be synthesized through the reduction of methyl (2-oxocyclohexyl)acetate using yeast. This process yields two diastereomers: (1S,4R)-ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate and (1R,4R)-ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate. The reaction conditions typically involve the use of a suitable solvent and controlled temperature to ensure the desired stereoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and for the preparation of complex molecules.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups on the cyclohexane ring allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence metabolic pathways, making it a valuable compound in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-oxocyclohexyl)acetate: Similar structure but lacks the hydroxy group.

    Methyl (2-oxocyclohexyl)acetate: Precursor in the synthesis of ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate.

    Cyclohexanone derivatives: Various derivatives with different functional groups on the cyclohexane ring.

Uniqueness

This compound is unique due to the presence of both a hydroxy and an ester group on the cyclohexane ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

IUPAC Name

ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-2-14-9(12)7-10(13)5-3-8(11)4-6-10/h13H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSPYNSGSUBIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCC(=O)CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669827
Record name Ethyl (1-hydroxy-4-oxocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81053-18-1
Record name Ethyl (1-hydroxy-4-oxocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate
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